molecular formula C14H18BrN3O3S B6361065 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate CAS No. 1202704-57-1

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate

Cat. No.: B6361065
CAS No.: 1202704-57-1
M. Wt: 388.28 g/mol
InChI Key: OSFFSRVAJHWIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate involves the reaction of 1,2-diaminopyridine with bromine to introduce the bromine atom at the 5-position of the pyridine ring. This is followed by the formation of the pyridinium ion and subsequent reaction with 2,4,6-trimethylbenzenesulfonic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and amino groups play crucial roles in its reactivity and binding to biological molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diamino-5-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate is unique due to the combination of a brominated pyridinium ring and a trimethylbenzenesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromopyridin-1-ium-1,2-diamine;2,4,6-trimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S.C5H6BrN3/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-2-5(7)9(8)3-4/h4-5H,1-3H3,(H,10,11,12);1-3,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFSRVAJHWIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=CC(=[N+](C=C1Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

O-(Mesitylsulfonyl)hydroxylamine (3.84 g) dissolved in dichloromethane (150 mL) was added over a period of 1 h to a stirred solution of 5-bromo-pyridin-2-ylamine (3.00 g) in dichloromethane (100 mL) chilled in an ice bath. The cooling bath was removed and the mixture was stirred at room temperature for 15 min. The precipitate was separated by filtration, washed with dichloromethane, and dried to give the title compound as a colorless solid. Yield: 5.04 g (75% of theory); Mass spectrum (ESI+): m/z=188/200 (Br) [M1+H]+; Mass spectrum (ESI): m/z=199 [M2−H]−.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.